molecular formula C15H20FN3O3 B14613848 1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid CAS No. 58830-97-0

1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid

Cat. No.: B14613848
CAS No.: 58830-97-0
M. Wt: 309.34 g/mol
InChI Key: MNRSQZYLVPEVMB-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and fluorophenyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The addition of a fluorophenyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)hexyl]imidazole typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through the fluorination of a phenyl compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The next step involves the alkylation of the fluorophenyl intermediate with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the 2-(4-fluorophenyl)hexyl intermediate.

    Imidazole Formation: The final step involves the cyclization of the 2-(4-fluorophenyl)hexyl intermediate with an imidazole precursor (e.g., glyoxal and ammonia) under acidic or basic conditions to form 1-[2-(4-Fluorophenyl)hexyl]imidazole.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the imidazole ring to its reduced form.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

1-[2-(4-Fluorophenyl)hexyl]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)hexyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)imidazole
  • 2-(4-Fluorophenyl)imidazole
  • 4-(4-Fluorophenyl)-1H-imidazole

Uniqueness

1-[2-(4-Fluorophenyl)hexyl]imidazole is unique due to its extended alkyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

58830-97-0

Molecular Formula

C15H20FN3O3

Molecular Weight

309.34 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)hexyl]imidazole;nitric acid

InChI

InChI=1S/C15H19FN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4)

InChI Key

MNRSQZYLVPEVMB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-]

Origin of Product

United States

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